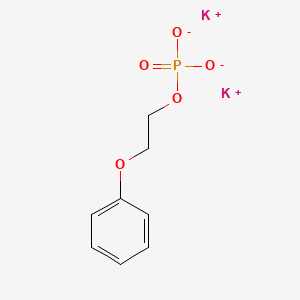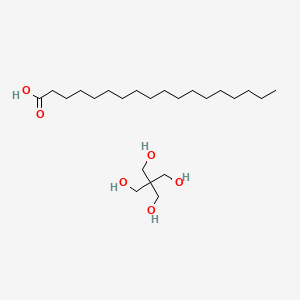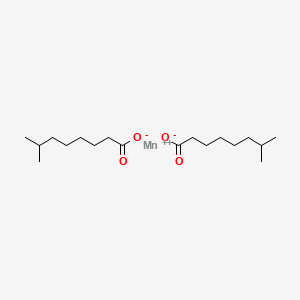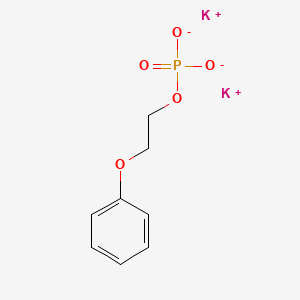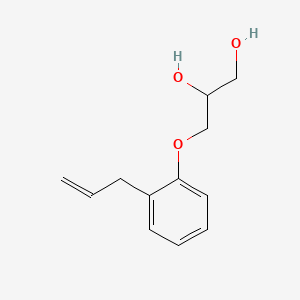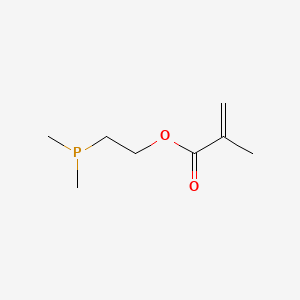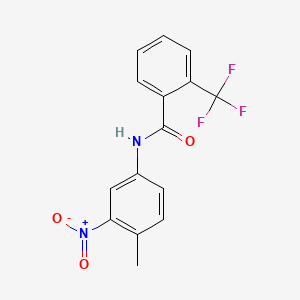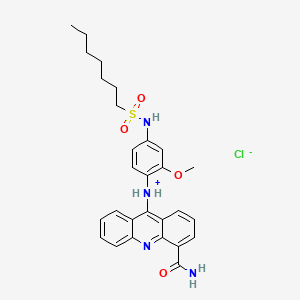
3-Cyclohexene-1-methanol, 1,2,4(or 1,3,5)-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexene-1-methanol, 1,2,4(or 1,3,5)-trimethyl- is an organic compound with a unique structure that includes a cyclohexene ring substituted with three methyl groups and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-methanol, 1,2,4(or 1,3,5)-trimethyl- typically involves the following steps:
Cyclohexene Formation: The initial step involves the formation of cyclohexene through the hydrogenation of benzene.
Methylation: The cyclohexene is then subjected to methylation using methyl iodide in the presence of a strong base such as sodium hydride.
Hydroxylation: The final step involves the hydroxylation of the methylated cyclohexene using a reagent like osmium tetroxide to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3-Cyclohexene-1-methanol, 1,2,4(or 1,3,5)-trimethyl- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces cyclohexane derivatives.
Substitution: Produces halogenated cyclohexene derivatives.
科学的研究の応用
3-Cyclohexene-1-methanol, 1,2,4(or 1,3,5)-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3-Cyclohexene-1-methanol, 1,2,4(or 1,3,5)-trimethyl- involves its interaction with molecular targets such as enzymes or receptors. The methanol group can form hydrogen bonds, while the cyclohexene ring can participate in hydrophobic interactions. These interactions can modulate the activity of biological pathways.
類似化合物との比較
Similar Compounds
Cyclohexanol: Similar structure but lacks the methyl groups.
Cyclohexene: Lacks the methanol group.
Methylcyclohexane: Lacks the methanol group and has a different substitution pattern.
Uniqueness
3-Cyclohexene-1-methanol, 1,2,4(or 1,3,5)-trimethyl- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
72812-40-9 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(1,2,4-trimethylcyclohex-3-en-1-yl)methanol |
InChI |
InChI=1S/C10H18O/c1-8-4-5-10(3,7-11)9(2)6-8/h6,9,11H,4-5,7H2,1-3H3 |
InChIキー |
OQQITXVHRIGINI-UHFFFAOYSA-N |
正規SMILES |
CC1C=C(CCC1(C)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



